molecular formula C16H18ClN B15065501 (1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Cat. No.: B15065501
M. Wt: 259.77 g/mol
InChI Key: FTTMRGDSJHOGEJ-LINSIKMZSA-N
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Description

(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method includes the reductive amination of 4-phenyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable amine source and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of the corresponding imine or nitrile precursor. The use of heterogeneous catalysts like palladium on carbon or Raney nickel can facilitate the reduction process under mild conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, such as nitro, bromo, and sulfonyl derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing synaptic transmission and exerting antidepressant effects .

Properties

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;/h1-9,13,16H,10-11,17H2;1H/t13-,16-;/m0./s1

InChI Key

FTTMRGDSJHOGEJ-LINSIKMZSA-N

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC=CC=C3)N.Cl

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC=CC=C3)N.Cl

Origin of Product

United States

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